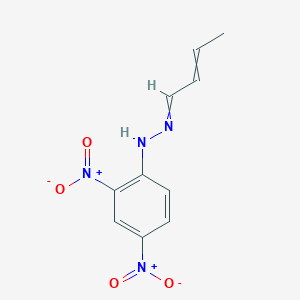

1-(丁-2-烯-1-基)-2-(2,4-二硝基苯基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine is a derivative of hydrazine where the hydrazine moiety is linked to a 2,4-dinitrophenyl group and a but-2-en-1-ylidene group. This type of compound is of interest due to its potential biological activity and its use in various chemical reactions.

Synthesis Analysis

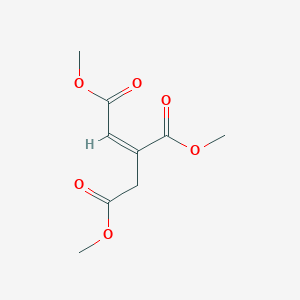

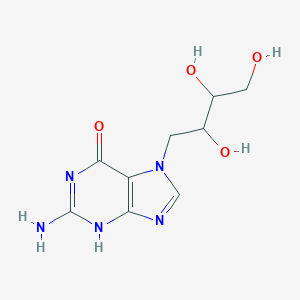

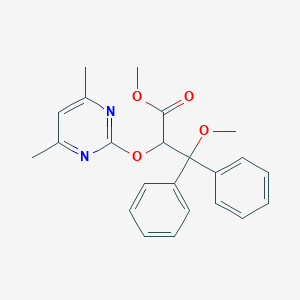

The synthesis of related hydrazine derivatives has been reported in the literature. For instance, dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are structurally similar to the compound , were synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine. The synthesis involved almost quantitative reactions, indicating a high yield and efficiency of the synthetic process .

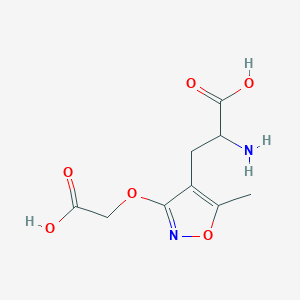

Molecular Structure Analysis

The molecular structure of hydrazine derivatives has been studied using various spectroscopic techniques and computational methods. For example, the molecular structure of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide was validated using density functional theory (DFT) calculations. The geometry optimization was performed at the B3LYP/6-31G++(d,p) level, and the theoretical calculations were used to validate 1H and 13C NMR chemical shifts, FT-IR vibrations, and UV-visible transitions .

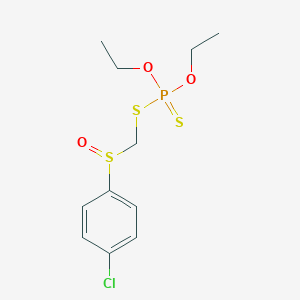

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives can be predicted by computational methods such as frontier molecular orbital analysis, molecular electrostatic potential (MEP), and global reactivity descriptors. These methods provide insights into the stability and reactivity of the molecule, which is crucial for understanding its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be characterized by their spectroscopic data and by assessing their biological activities. For instance, the antioxidant potential of metal complexes derived from hydrazine ligands was evaluated using the DPPH Assay, and molecular docking studies were performed to assess the binding energies of these complexes with biological targets such as NADPH and myeloperoxidase (MPO) . Additionally, the anti-inflammatory activity of hydrazine derivatives was evaluated using the carrageenan-induced rat paw edema method, which provides a measure of the compound's efficacy in reducing inflammation .

科学研究应用

Colorimetric Sensors for Selective Detection

研究已经证明了新型肼酮的用途,包括1-(丁-2-烯-1-基)-2-(2,4-二硝基苯基)肼酮衍生物,作为选择性检测离子如乙酸的比色传感器。这些化合物与特定离子相互作用时会改变颜色,这是由于氢键合和质子转移机制。这种性质使它们在环境监测和分析化学中开发敏感和选择性的化学传感器中很有用(Gupta et al., 2014)。

抗菌活性

从这种化合物衍生的肼酮已被合成,并显示出抗菌性能。例如,研究发现某些衍生物对Rhizoctonia solani和Bipolaris oryzae等菌株表现出抗真菌活性,突显了它们作为开发新的抗真菌剂的潜力引物。此外,它们对革兰氏阳性和革兰氏阴性细菌的抗菌活性已被探讨,尽管效果有所不同(Dammene debbih et al., 2018)。

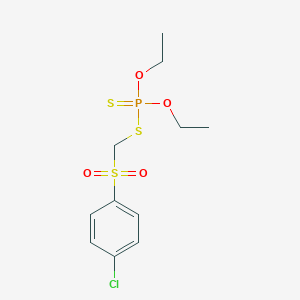

分析化学应用

1-(丁-2-烯-1-基)-2-(2,4-二硝基苯基)肼酮衍生物已被用于开发用于测定醛和酮的分析方法。这些化合物与醛反应形成肼酮,然后可以使用高效液相色谱(HPLC)等技术进行定量分析。这种应用在环境监测中非常重要,其中准确检测醛和酮是必不可少的(Büldt & Karst, 1997)。

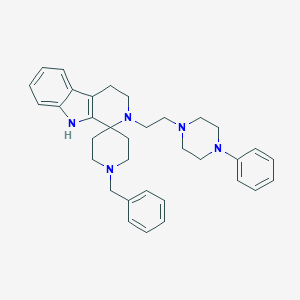

复合物的合成和表征

这种化合物及其衍生物还被用于合成金属配合物。这些复合物已通过各种光谱技术进行表征,表明在材料科学和催化中具有潜在应用。对这些复合物的研究有助于理解协同化学中基于肼酮的配体的结构和电子性质(Al-Saadawy, 2019)。

属性

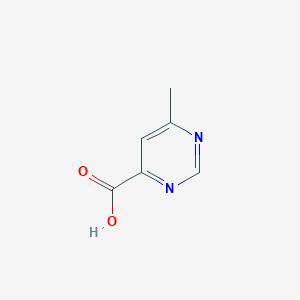

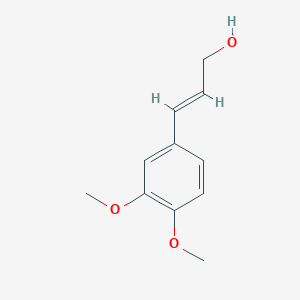

IUPAC Name |

N-(but-2-enylideneamino)-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUVNGJSSAEZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425572 |

Source

|

| Record name | 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |

CAS RN |

1527-96-4 |

Source

|

| Record name | 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。